methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core with a thione (2-sulfanylidene) group at position 2, a methyl ester at position 5, and a methyl group at position 4. The 4-position is substituted with a phenyl ring bearing methoxy and 4-methylphenylmethoxy groups. This compound belongs to the Biginelli pyrimidine family, which is known for diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The structural complexity of this molecule, particularly the bulky 4-substituent, may influence its physicochemical and biological behavior compared to simpler analogs.
Properties
IUPAC Name |
methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-13-5-7-15(8-6-13)12-28-17-10-9-16(11-18(17)26-3)20-19(21(25)27-4)14(2)23-22(29)24-20/h5-11,20H,12H2,1-4H3,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACITYERTPXKPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(NC(=S)N3)C)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common method includes the reaction of 4-methylphenylmethanol with 3-methoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted under appropriate conditions using reagents like halogens or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents at the 4-position, the presence of oxo vs. thione groups, and ester groups (methyl vs. ethyl). Key examples include:
Key Observations:
- Substituent Effects: The target compound’s 4-substituent introduces steric bulk and lipophilicity due to the 4-methylphenylmethoxy group, which may enhance membrane permeability compared to halogenated (e.g., fluoro, chloro) or smaller aryl groups .
- Thione vs. Oxo: Thione-containing analogs (e.g., ) generally exhibit higher thermal stability (melting points >200°C) compared to oxo derivatives (e.g., ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo analog, melting point 210–213°C) .
Biological Activity
Methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as THPM) is a novel compound belonging to the tetrahydropyrimidine class. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, characterization, and biological evaluations of THPM, focusing on its mechanisms of action and potential therapeutic applications.
Synthesis and Characterization
The synthesis of THPM typically involves multi-step organic reactions. A common method includes the reaction of substituted phenols with appropriate aldehydes under acidic conditions to form the desired tetrahydropyrimidine structure. The characterization of THPM is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure.
Antimicrobial Activity
THPM exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that THPM is particularly potent against specific pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that THPM could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of THPM. In vitro assays have shown that THPM induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.
Antiviral Activity
THPM has also been evaluated for its antiviral properties. Preliminary studies indicate that it inhibits viral replication in vitro, particularly against influenza and herpes simplex viruses. The proposed mechanism involves interference with viral entry or replication processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on THPM's antimicrobial activity involved testing against a panel of pathogens. The results indicated a broad spectrum of activity, with particular efficacy noted against resistant strains of Staphylococcus aureus.
- Cancer Cell Studies : In a controlled laboratory setting, THPM was tested on MCF-7 and A549 cells. The findings showed a dose-dependent increase in apoptotic markers, supporting its role as an anticancer agent.
- Antiviral Mechanism : Research investigating the antiviral effects of THPM revealed that it significantly reduced viral load in infected cell cultures compared to controls, suggesting its potential for further development as an antiviral drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
